

Role of PEG1 linker in N-Boc-Lysine-amido-Mal

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Compound of Interest

Compound Name:	<i>N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal</i>
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An In-Depth Technical Guide to the N-Boc-Lysine-amido-Mal-PEG1 System: The Critical Role of the PEG1 Linker in Advanced Bioconjugation

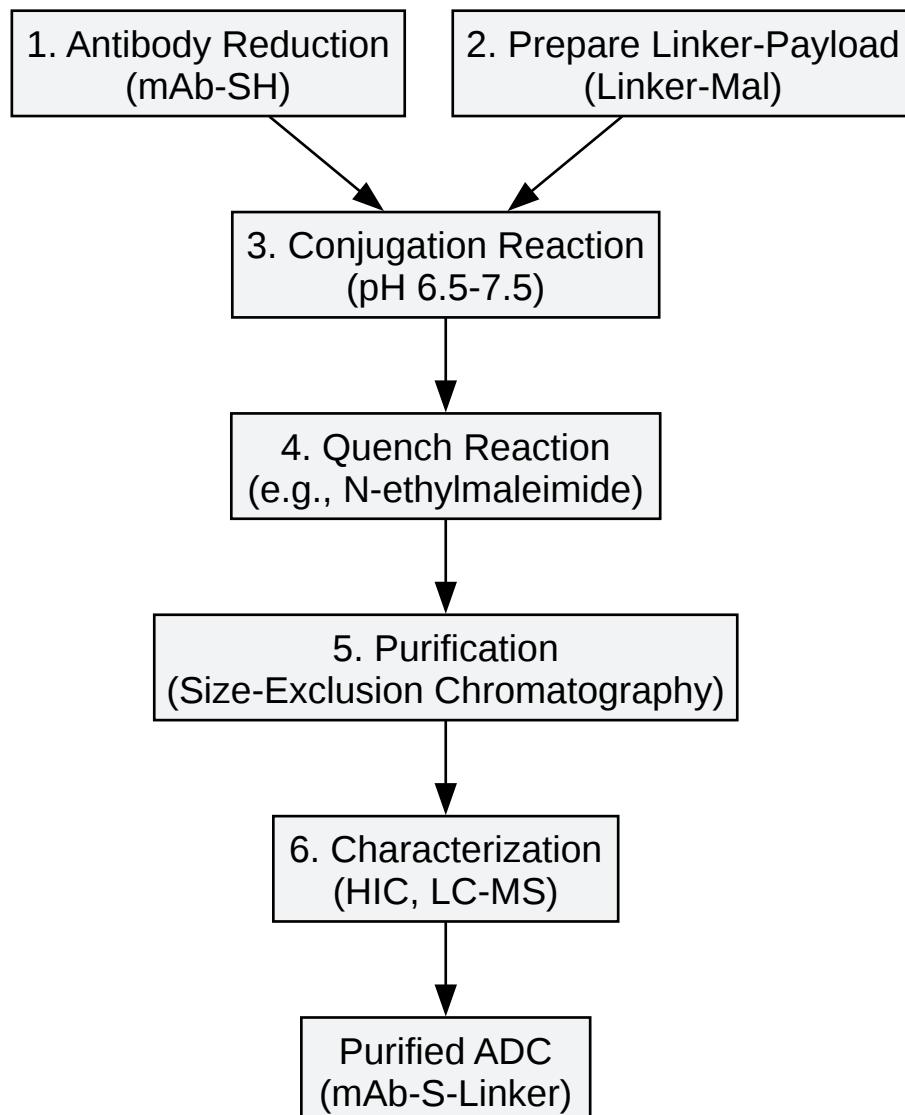
Executive Summary

In the landscape of targeted therapeutics and advanced bioconjugation, the chemical linker is not merely a bridge but a critical determinant of a conjugate's success. It profoundly influences stability, solubility, pharmacokinetics, and the overall therapeutic index.^{[1][2][3]} This guide provides a detailed examination of a sophisticated, multi-functional linker system: N-Boc-Lysine-amido-Maleimide functionalized with a single polyethylene glycol unit (PEG1). We will deconstruct this molecule to its core components, elucidating the strategic role of the Boc-protected lysine scaffold, the thiol-reactive maleimide "warhead," and, most critically, the often-underestimated impact of the PEG1 spacer. This document is intended for researchers, chemists, and drug development professionals seeking to understand the causality behind linker design and to implement these powerful tools in their own work, particularly in the development of Antibody-Drug Conjugates (ADCs) and other complex bioconjugates.

Deconstructing the N-Boc-Lysine-amido-Mal-PEG1 Moiety

The efficacy of this linker system stems from the distinct, synergistic functions of its constituent parts. Each component is strategically chosen to control the sequence and specificity of conjugation reactions, ultimately enabling the precise assembly of complex biomolecules.

- The Maleimide "Warhead": Precision Thiol-Targeting The maleimide group is the reactive terminus responsible for covalently attaching the linker to the target biomolecule. It reacts with thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins and peptides, via a Michael addition mechanism.[4][5][6] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, allowing for site-specific modification.[5][7] However, the resulting thiosuccinimide bond can be susceptible to a reverse Michael reaction, leading to premature payload release.[8][9] Stability can be significantly enhanced by the hydrolysis of the succinimide ring, a process that can be influenced by the linker's local environment.[8][9][10]
- The Lysine Scaffold: A Bifunctional Core Lysine, an amino acid, serves as the structural backbone of the linker. Its key advantage is the presence of two distinct amine groups: the α -amine at the chiral center and the ϵ -amine at the terminus of its side chain. This bifunctionality allows for the orthogonal attachment of different chemical entities. In this system, the α -amine is protected, while the ϵ -amine is functionalized with the PEG1 unit, demonstrating its utility as a versatile scaffold.[11]
- The Boc Protecting Group: Enabling Sequential Chemistry The tert-butyloxycarbonyl (Boc) group temporarily masks the reactivity of the lysine's α -amine.[12] The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[12] This strategic protection is paramount for multi-step conjugation schemes. It allows the maleimide group to react first; then, after purification, the Boc group can be removed to expose a new reactive amine for the attachment of a second molecule, such as an imaging agent or a secondary payload.[12]



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